1,2-Dibromo-3-fluoropropane
Overview
Description
Synthesis Analysis
The synthesis of halogenated compounds similar to 1,2-Dibromo-3-fluoropropane can involve dehydrohalogenation and UV irradiation techniques. For instance, (Z)-1,3-Dibromo-2-methoxypropene is synthesized with high yield through dehydrohalogenation of a tribromo precursor, and its E-isomer can be obtained through UV irradiation . These methods could potentially be adapted for the synthesis of 1,2-Dibromo-3-fluoropropane by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often complex due to the presence of multiple halogens. The paper discussing the molecular structure of dibromopropane derivatives reveals that these compounds can exist in different conformers and that their crystal structures can be determined by X-ray crystallography . This suggests that 1,2-Dibromo-3-fluoropropane may also exhibit conformational isomerism and that its precise structure could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
Halogenated compounds like 1,2-Dibromo-3-fluoropropane can undergo various chemical reactions, including nucleophilic displacement and palladium-catalyzed coupling . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as seen in the synthesis of fluorinated dienes and their subsequent Diels-Alder reactions . The reactivity of 1,2-Dibromo-3-fluoropropane could be explored through similar reactions, taking into account the effects of the bromine and fluorine substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are greatly affected by their molecular structure and the nature of the halogen atoms present. For example, the IR and Raman spectra of dibromopropane derivatives provide information about their vibrational modes, which are influenced by the halogen substituents . The properties of 1,2-Dibromo-3-fluoropropane, such as melting point, solubility, and spectral characteristics, could be inferred from studies on similar compounds.
Scientific Research Applications
Safety And Hazards
When handling 1,2-Dibromo-3-fluoropropane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
1,2-dibromo-3-fluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIAAKWSKTDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378814 | |
Record name | 1,2-Dibromo-3-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-fluoropropane | |
CAS RN |
453-00-9 | |
Record name | 1,2-Dibromo-3-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.